molecular formula C13H21N3O2S B6626459 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea

1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea

Cat. No. B6626459
M. Wt: 283.39 g/mol
InChI Key: WGFJRUQJIHPXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TU and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of TU involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and survival. By inhibiting CA IX, TU can induce apoptosis and cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
TU has been shown to have several biochemical and physiological effects. Studies have shown that TU can inhibit the activity of CA IX, leading to a decrease in the pH of the tumor microenvironment. This decrease in pH can lead to the activation of immune cells and the inhibition of tumor growth. TU has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of TU for lab experiments is its specificity towards CA IX. This specificity makes it a valuable tool for studying the role of CA IX in cancer cells. However, one of the limitations of TU is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of TU. One of the most promising directions is the development of TU analogs with improved solubility and potency. These analogs could be used to further study the role of CA IX in cancer cells and to develop new cancer therapies. Additionally, TU could be studied for its potential applications in other fields, such as the treatment of inflammatory diseases and the development of new imaging agents for medical imaging.
Conclusion:
In conclusion, 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea is a chemical compound with significant potential for scientific research. Its specificity towards CA IX makes it a valuable tool for studying the role of this enzyme in cancer cells, and its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of inflammatory diseases. Further research into the synthesis and applications of TU could lead to the development of new cancer therapies and medical imaging agents.

Synthesis Methods

The synthesis of TU involves the reaction of tert-butyl isocyanate with 3-[(1-methylsulfanylcyclopropyl)methyl]-5-tert-butyl-1,2-oxazole in the presence of a base. This reaction results in the formation of TU as a white solid with a melting point of 130-131 °C.

Scientific Research Applications

TU has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of TU is in the field of cancer research. Studies have shown that TU can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. TU has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-12(2,3)9-7-10(16-18-9)15-11(17)14-8-13(19-4)5-6-13/h7H,5-6,8H2,1-4H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFJRUQJIHPXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NCC2(CC2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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